2-(3-Methylphenoxy)phenylboronic acid
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Overview
Description
2-(3-Methylphenoxy)phenylboronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a 3-methylphenoxy group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylphenoxy)phenylboronic acid typically involves the reaction of 3-methylphenol with phenylboronic acid under specific conditions. One common method is the palladium-catalyzed Suzuki–Miyaura coupling reaction, where 3-methylphenol is reacted with phenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like toluene or ethanol at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methylphenoxy)phenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygenated derivatives.
Reduction: Reduction reactions can convert the boronic acid group to a borane or boronate ester.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phenolic compounds, while reduction can produce boronate esters.
Scientific Research Applications
2-(3-Methylphenoxy)phenylboronic acid has a wide range of applications in scientific research:
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, through boronate ester formation.
Industry: The compound is used in the production of advanced materials, such as polymers and sensors, due to its ability to form stable boronate complexes.
Mechanism of Action
The mechanism of action of 2-(3-Methylphenoxy)phenylboronic acid primarily involves the formation of boronate esters with diol-containing molecules. This interaction is pH-dependent and reversible, allowing the compound to act as a molecular switch or sensor. The boronic acid group can also participate in coordination chemistry, forming complexes with metal ions and other Lewis bases .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Similar in structure but lacks the 3-methylphenoxy group, making it less sterically hindered and more reactive in certain reactions.
3-Methoxyphenylboronic acid: Contains a methoxy group instead of a methyl group, which can influence its electronic properties and reactivity.
Uniqueness
2-(3-Methylphenoxy)phenylboronic acid is unique due to the presence of the 3-methylphenoxy group, which provides steric hindrance and can affect the compound’s reactivity and selectivity in chemical reactions. This makes it particularly useful in applications where controlled reactivity is desired.
Properties
IUPAC Name |
[2-(3-methylphenoxy)phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BO3/c1-10-5-4-6-11(9-10)17-13-8-3-2-7-12(13)14(15)16/h2-9,15-16H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJWASTIUXJQLGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1OC2=CC=CC(=C2)C)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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